molecular formula C12H10N2O4 B12898128 N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine CAS No. 3674-27-9

N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine

Cat. No.: B12898128
CAS No.: 3674-27-9
M. Wt: 246.22 g/mol
InChI Key: ZLNUOONUIPZRBI-UHFFFAOYSA-N
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Description

2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid is a complex organic compound with a unique structure that includes an oxazole ring, a phenyl group, and an amino acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid typically involves the condensation of 2-phenyloxazole-5-one with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring or other functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced oxazole derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups.

Scientific Research Applications

2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-aryl-5-(4-piperazin-1-yl)oxazole-4-carbonitriles: These compounds share a similar oxazole ring structure and exhibit comparable biological activities.

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound has a similar phenyl group and oxazole-like structure.

Uniqueness

2-(((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)amino)acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

3674-27-9

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

2-[(5-hydroxy-2-phenyl-1,3-oxazol-4-yl)methylideneamino]acetic acid

InChI

InChI=1S/C12H10N2O4/c15-10(16)7-13-6-9-12(17)18-11(14-9)8-4-2-1-3-5-8/h1-6,17H,7H2,(H,15,16)

InChI Key

ZLNUOONUIPZRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NCC(=O)O

Origin of Product

United States

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